n-Oleoylethanolamine

Overview

Description

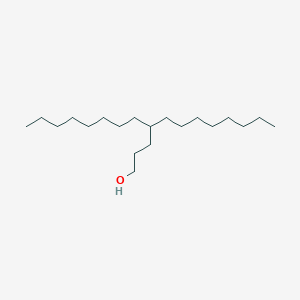

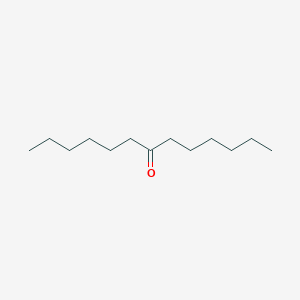

N-Oleoylethanolamine (OEA) is an endogenous fatty acid ethanolamine . It is produced by various cells including small intestine cells, adipose tissues, neurons, and astrocytes . It is also related to the endocannabinoid anandamide .

Synthesis Analysis

The synthesis of N-Oleoylethanolamine involves the amidation reaction . The reaction conditions for the synthesis of N-Oleoylethanolamine have been optimized with sodium methoxide as the catalyst .

Molecular Structure Analysis

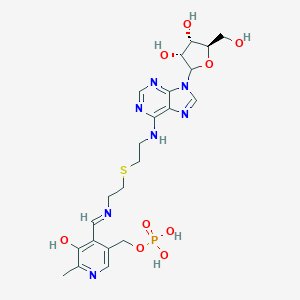

The molecular formula of N-Oleoylethanolamine is C20H39NO2 . The molecular weight is 325.53 . The InChI key is BOWVQLFMWHZBEF-KTKRTIGZSA-N .

Chemical Reactions Analysis

N-Oleoylethanolamine is produced through the same biosynthetic pathway as anandamide . It also interferes with the release of intracellular calcium in arterial preparations .

Physical And Chemical Properties Analysis

N-Oleoylethanolamine is a powder form substance . It is soluble in chloroform . The storage temperature is -20°C . It has a density of 0.9±0.1 g/cm^3, a boiling point of 496.4±38.0 °C at 760 mmHg, and a flash point of 254.0±26.8 °C .

Scientific Research Applications

Neuroprotective Applications in Stroke Therapy

OEA has shown promise as a neuroprotective agent in stroke therapy. Researchers have developed liposomes integrated with OEA for intravenous administration, which significantly improved survival rates and neurological scores in animal models of stroke . The encapsulation of OEA in liposomes enhances its delivery to the brain, potentially reducing cerebral infarct volume and edema .

Endocannabinoid System Regulation

OEA is part of a group of bioactive lipids that interact with the endocannabinoid system. This system plays a crucial role in regulating synaptic communication in the central nervous system (CNS), and dysregulation of endocannabinoids has been linked to various brain disorders . OEA’s interaction with this system could lead to new treatments for CNS diseases.

Anti-Inflammatory and Analgesic Effects

OEA has been associated with anti-inflammatory and analgesic effects. It is known to attenuate pain sensation and reduce inflammation, which could be beneficial in treating conditions like chronic pain and arthritis .

Anorexic and Metabolic Effects

OEA also exhibits anorexic effects, meaning it can suppress appetite. This property is linked to its ability to bind to nuclear receptors in peripheral tissues, leading to body fat loss. This application could be particularly useful in developing treatments for obesity and metabolic disorders .

Quantitative Profiling in Human Cerebrospinal Fluid (CSF)

Quantitative profiling of endocannabinoids and related N-acylethanolamines like OEA in human CSF can provide insights into their regulatory functions in normal and abnormal brain function. This application is crucial for understanding the role of these compounds in various neurological conditions .

Mechanism of Action

Target of Action

n-Oleoylethanolamine (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid . It primarily targets the GPR55 , GPR119 , and Peroxisome proliferator-activated receptor-α (PPAR-α) . These receptors play crucial roles in various biological functions, including lipid metabolism, glucose homeostasis, and inflammation .

Mode of Action

OEA acts as an agonist at the PPAR-α receptor and GPR119 . It also acts as an inhibitor of ceramidase , thereby affecting the sphingolipid signaling pathway . This interaction with its targets leads to changes in gene expression and cellular signaling .

Biochemical Pathways

OEA’s action on PPAR-α and GPR119 influences several biochemical pathways. It modulates gene expression in the small intestine and affects lipid metabolism and glucose homeostasis . By inhibiting ceramidase, OEA impacts the sphingolipid signaling pathway, which plays a role in cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that oea is produced in various tissues, including small intestine cells, adipose tissues, neurons, and astrocytes .

Result of Action

The molecular and cellular effects of OEA’s action are diverse due to its interaction with multiple targets. It helps control various biological functions, such as food intake . It also has potential effects on glucagon-like peptide (GLP)-1RA-mediated anorectic signaling and weight loss .

properties

IUPAC Name |

(Z)-N-(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044516 | |

| Record name | N-(2-Hydroxyethyl)oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oleoylethanolamide (OEA) is a major N-acylethanolamine and an endogenous ethanolamide fatty acid. Although it is an endocannabinoids-like compound, it does not bind to cannabinoid receptors. Instead, this lipid sensor is an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) agonist while also being an inhibitor of ceramidase and thereby the sphingolipid signaling pathway. | |

| Record name | Oleic monoethanolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

n-Oleoylethanolamine | |

CAS RN |

111-58-0 | |

| Record name | Oleoylethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleic monoethanolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HI5J9N8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does OEA exert its effects on appetite regulation?

A1: OEA acts as an appetite suppressant by interacting with specific molecular targets in the gut. These targets include peroxisome proliferator-activated receptor alpha (PPARα) and the G protein-coupled receptor GPR119. [] OEA's interaction with these receptors influences the release of gut hormones and signaling pathways involved in appetite control. []

Q2: What is the role of OEA in inflammation?

A2: OEA exhibits anti-inflammatory properties in various cell types and disease models. It can reduce the production of inflammatory cytokines like interleukin-6 and interleukin-8. [] Additionally, OEA can downregulate the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in leukocyte recruitment and inflammation. []

Q3: How does OEA impact mitochondrial function?

A3: Studies suggest that OEA can influence mitochondrial function in skeletal muscle. It may enhance mitochondrial uncoupling, a process that dissipates energy as heat and improves metabolic health. [] OEA's impact on mitochondrial dynamics and oxidative stress also contributes to its potential benefits in metabolic disorders. []

Q4: What is the molecular formula and weight of OEA?

A4: The molecular formula of OEA is C20H39NO3, and its molecular weight is 341.5 g/mol.

Q5: What is the solubility of OEA?

A5: OEA is highly hydrophobic, meaning it has poor solubility in water. This property can pose challenges for its formulation and delivery. []

Q6: What strategies are being explored to overcome the solubility limitations of OEA?

A6: Researchers are investigating various approaches to enhance OEA's solubility and bioavailability. One promising strategy involves encapsulating OEA in nanoemulsions. These nano-sized droplets improve OEA's dispersion in aqueous environments, facilitating its delivery and absorption. []

Q7: Does OEA exhibit any catalytic activity?

A7: OEA itself is not known to possess catalytic properties. Its biological effects primarily stem from its interactions with specific receptors and enzymes.

Q8: Have computational methods been used to study OEA?

A8: While specific examples are limited in the provided literature, computational chemistry techniques like molecular docking and molecular dynamics simulations can be employed to study OEA's interactions with its targets and explore potential modifications for enhanced activity or selectivity.

Q9: How do structural variations in the N-acylethanolamine family influence biological activity?

A9: The length and saturation of the fatty acid chain in N-acylethanolamines impact their interactions with receptors and enzymes. For instance, OEA, with its monounsaturated oleoyl chain, exhibits distinct pharmacological properties compared to its saturated counterpart, N-stearoylethanolamine. [] These structural differences can influence their potency, selectivity, and downstream effects.

Q10: How can OEA be formulated for improved stability and delivery?

A10: As a hydrophobic molecule, OEA presents formulation challenges. Nanoemulsions have shown promise in encapsulating OEA, enhancing its stability, and improving its delivery to target tissues. [, ] Liposomal formulations integrating OEA with phosphatidylcholine have also demonstrated improved drug loading and therapeutic efficacy in stroke models. [, ]

Q11: Are there specific SHE regulations for handling and using OEA?

A11: While the provided literature doesn't explicitly detail SHE regulations, researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when working with OEA and similar compounds.

Q12: How is OEA metabolized in the body?

A12: OEA is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH). [, ] This enzyme breaks down OEA into oleic acid and ethanolamine. Understanding OEA's metabolic pathway is crucial for optimizing its therapeutic potential.

Q13: What in vitro models have been used to study OEA's effects?

A13: Researchers have employed various in vitro models, including cultured human umbilical vein endothelial cells (HUVECs), to investigate OEA's anti-inflammatory and anti-atherosclerotic properties. [, ] These cell-based assays allow for controlled investigations into OEA's mechanisms of action and potential therapeutic applications.

Q14: What have animal studies revealed about OEA's effects?

A14: Studies in rodents have provided valuable insights into OEA's role in appetite regulation, metabolic health, and stroke recovery. For example, mice lacking NAPE-PLD, an enzyme involved in OEA synthesis, display increased food intake and altered hypothalamic responses to high-fat diets, highlighting OEA's importance in gut-brain signaling and appetite control. [] In rat models of stroke, OEA administration has demonstrated neuroprotective effects, reducing infarct volume and improving behavioral outcomes. [, ]

Q15: Has OEA been evaluated in clinical trials?

A15: While the provided literature does not cite specific clinical trials on OEA, it highlights the need for further research to translate preclinical findings into potential therapeutic applications for conditions such as obesity, metabolic syndrome, and stroke. [, ]

Q16: What are the challenges and opportunities in delivering OEA effectively?

A16: OEA's hydrophobic nature presents challenges for its delivery and absorption. Nanoparticle-based drug delivery systems, like liposomes and nanoemulsions, offer promising solutions to overcome these challenges and enhance OEA's bioavailability to target tissues. [, , ]

Q17: Are there any biomarkers associated with OEA's effects?

A17: While specific biomarkers for OEA's effects are not extensively discussed in the provided literature, researchers are exploring the relationship between OEA levels and metabolic health. For instance, higher circulating levels of OEA have been linked to improved metabolic flexibility in middle-aged subjects. []

Q18: How are OEA levels measured in biological samples?

A18: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique commonly employed for quantifying OEA and other N-acylethanolamines in various biological matrices, including plasma, tissues, and cell lysates. [, , ]

Q19: What is the environmental fate of OEA?

A19: The provided research papers do not specifically address the environmental impact and degradation of OEA. Further investigations are needed to evaluate its potential ecotoxicological effects and develop strategies for responsible waste management.

Q20: What factors influence the dissolution and solubility of OEA?

A20: OEA's hydrophobic nature limits its solubility in aqueous environments. The use of solubilizing agents, such as those found in nanoemulsion formulations, can significantly enhance OEA's dissolution rate and improve its bioavailability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.